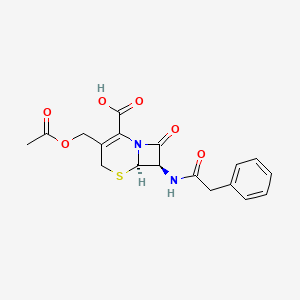

Cefaloram

概要

説明

セファロラムは、セファロスポリン系に属する合成の広域スペクトル抗生物質です。グラム陽性菌およびグラム陰性菌の幅広い菌種に対して強力な抗菌活性を示すことで知られています。 セファロラムは、メチシリン耐性黄色ブドウ球菌、肺炎球菌、淋菌による感染症の治療に特に有効です .

2. 製法

セファロラムは、7-アミノセファロスポラン酸とフェニルアセチルクロリドから合成されます。 この反応は、7-アミノセファロスポラン酸をフェニルアセチルクロリドで制御された条件下でアシル化することにより、セファロラムが生成されます . セファロラムの工業生産は、同様の合成ルートに従いますが、より大規模で行われ、最適化された反応条件と精製プロセスを通じて高純度と高収率が確保されています .

科学的研究の応用

Cefaloram has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying β-lactam antibiotics and their chemical properties.

Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.

Medicine: Investigated for its efficacy in treating various bacterial infections, including those caused by drug-resistant strains.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

作用機序

セファロラムは、細菌細胞壁の内膜に位置するペニシリン結合タンパク質に結合し、不活性化することで抗菌効果を発揮します。これらのタンパク質は、細菌細胞壁合成の最終段階に不可欠です。 セファロラムはこれらのタンパク質を阻害することで、ペプチドグリカン鎖の架橋を阻害し、細菌細胞壁を弱体化させ、細胞溶解を引き起こします .

準備方法

Cefaloram is synthesized from 7-Aminocephalosporanic acid and Phenylacetyl chloride. The reaction involves the acylation of 7-Aminocephalosporanic acid with Phenylacetyl chloride under controlled conditions to yield this compound . The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .

化学反応の分析

セファロラムは、次のようないくつかのタイプの化学反応を受けます。

酸化: セファロラムは特定の条件下で酸化され、さまざまな酸化誘導体を生成します。

還元: 還元反応は、セファロラムの官能基を変換し、抗菌特性を変更することができます。

置換: 置換反応、特にβ-ラクタム環における反応は、異なる抗菌スペクトルを持つ新しいセファロスポリン誘導体の生成につながることがあります.

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

4. 科学研究への応用

セファロラムは、幅広い科学研究への応用があります。

化学: β-ラクタム系抗生物質とその化学的性質を研究するためのモデル化合物として使用されます。

生物学: 細菌の耐性機構や新しい抗生物質の開発に関する研究に用いられます。

医学: 薬剤耐性菌株によるものなど、さまざまな細菌感染症の治療における有効性が調査されています。

類似化合物との比較

セファロラムは、広域スペクトル活性とメチシリン耐性黄色ブドウ球菌に対する有効性により、セファロスポリンの中でもユニークな存在です。類似の化合物には以下のようなものがあります。

セファクロル: 活性スペクトルが狭い第2世代セファロスポリン。

セフuroキシム: 別の第2世代セファロスポリンで、異なる範囲の細菌に有効です。

セファゾリン: 第1世代セファロスポリンで、主に手術の予防に用いられます

セファロラムのユニークな構造と広域スペクトル活性は、臨床および研究の両方において貴重な抗生物質となっています。

特性

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6S/c1-10(21)26-8-12-9-27-17-14(16(23)20(17)15(12)18(24)25)19-13(22)7-11-5-3-2-4-6-11/h2-6,14,17H,7-9H2,1H3,(H,19,22)(H,24,25)/t14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFCPYKUMJBHBH-RHSMWYFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046106 | |

| Record name | Cefaloram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859-07-4 | |

| Record name | Cephalosporin G | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=859-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefaloram [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000859074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefaloram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefaloram | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFALORAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3086GQJ9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

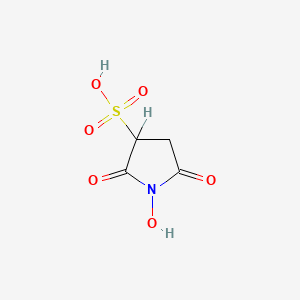

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

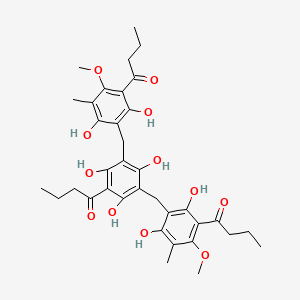

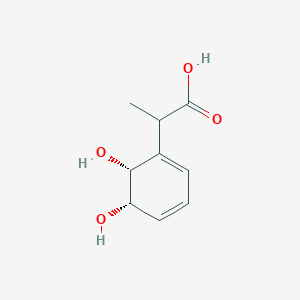

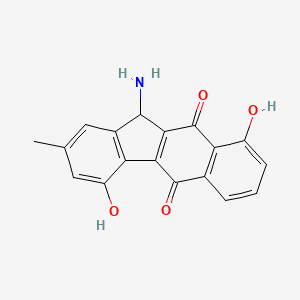

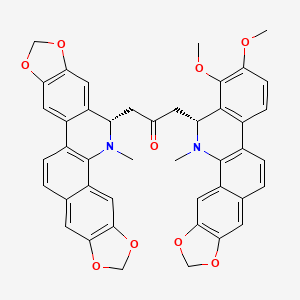

Feasible Synthetic Routes

Q1: What makes Cephaloram effective against penicillinase-producing Staphylococcus aureus strains?

A1: While Cephaloram demonstrates comparable activity to Benzylpenicillin against many Gram-positive bacteria, it exhibits significantly higher activity against penicillinase-producing Staphylococcus aureus strains []. This enhanced activity is likely due to its resistance to breakdown by bacterial enzymes, such as penicillinases, which are responsible for inactivating penicillin antibiotics.

Q2: Does Cephaloram demonstrate any synergistic effects when combined with other antibiotics?

A2: Yes, research indicates that Cephaloram exhibits synergistic effects in vitro when combined with other antibiotics, including Benzylpenicillin, Fusidic acid, and Cephalosporin P1, against a weak penicillinase-producing strain of Staphylococcus aureus []. Additionally, a combination of Cephalosporin C or its pyridine derivative with Benzylpenicillin showed significant synergistic protection in mice infected with a strong penicillinase-producing Staphylococcus aureus strain []. These findings suggest potential benefits of combination therapy using Cephaloram and other antibiotics.

Q3: What are the metabolic pathways of orally administered Cephaloram in rats?

A3: Studies in rats reveal that orally administered Cephaloram undergoes significant degradation within the gut. The resulting degradation products are then partially absorbed, with approximately half of the administered radioactive dose being excreted in urine as Thienylacetylglycine, Thienylacetamidoethanol, and an unidentified polar metabolite []. Interestingly, Thienylacetamidoethanol is believed to be formed through the enzymatic reduction of a metabolic intermediate, Thienylacetamidoacetaldehyde [].

Q4: Can Penicillin be chemically converted into Cephalosporin lactones like Cephaloram?

A4: Yes, researchers have successfully converted Penicillin G into both Cephaloram lactone and 6-Epicephaloram lactone []. This conversion involves a multi-step process, starting with replacing the thiazolidine ring in Penicillin with a specific mercaptan molecule. This is followed by intramolecular cyclization and the introduction of a double bond at the C(3) position, ultimately yielding the desired Cephalosporin lactones [].

Q5: Does resistance develop against Cephaloram, and if so, how does it compare to other antibiotics?

A5: Research shows that continuous exposure of Staphylococcus aureus to Cephaloram can lead to resistance development. Specifically, after 48 subcultures in the presence of Cephaloram, the minimum inhibitory concentration (MIC) against the bacteria increased four-fold compared to Cephalosporin C []. This suggests that while Cephaloram might be initially effective, continuous exposure can lead to resistance development, highlighting the need for judicious antibiotic use and exploration of strategies to mitigate resistance.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl-3-[4-(hydroxyamino)phenyl]piperidine-2,6-dione](/img/structure/B1203972.png)